

An In-depth Technical Guide on the Solubility of 2-Hydroxy-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-4-iodobenzaldehyde

Cat. No.: B1592207

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For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of **2-Hydroxy-4-iodobenzaldehyde** in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides an overview of its physicochemical properties, expected solubility based on structurally similar compounds, and a detailed experimental protocol for determining its solubility. The provided methodologies and workflows are intended to enable researchers to generate precise and reliable solubility data in-house.

Introduction

2-Hydroxy-4-iodobenzaldehyde, also known as 4-iodosalicylaldehyde, is an aromatic organic compound with the chemical formula $C_7H_5IO_2$.^{[1][2]} Its structure, featuring a hydroxyl group, an aldehyde group, and an iodine atom on the benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and other specialty chemicals.^[3] Understanding the solubility of this compound in various organic solvents is critical for its application in organic synthesis, purification, formulation, and drug development, as solubility directly impacts reaction kinetics, yield, and bioavailability.

This guide provides a framework for understanding and determining the solubility of **2-Hydroxy-4-iodobenzaldehyde**. While direct quantitative data is not available in the literature, a qualitative assessment based on analogous compounds is presented. Furthermore, a detailed experimental protocol is provided to facilitate the determination of its solubility in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Hydroxy-4-iodobenzaldehyde** is presented in the table below.

Property	Value	Source
IUPAC Name	2-hydroxy-4-iodobenzaldehyde	PubChem[1]
Synonyms	4-iodosalicylaldehyde, 4-Iodo-2-hydroxy-benzaldehyde	CymitQuimica[2]
CAS Number	38170-02-4	PubChem[1]
Molecular Formula	C ₇ H ₅ IO ₂	PubChem[1], CymitQuimica[2]
Molecular Weight	248.02 g/mol	PubChem[1]
Appearance	Solid	CymitQuimica[2]

Solubility Profile

Quantitative solubility data for **2-Hydroxy-4-iodobenzaldehyde** in common organic solvents is not extensively reported in publicly available literature. However, based on its molecular structure—a polar aromatic aldehyde with a hydroxyl group capable of hydrogen bonding—and the known solubility of similar compounds, a qualitative solubility profile can be predicted. Aldehydes and ketones are generally soluble in organic solvents. The presence of the hydroxyl group is expected to enhance its solubility in polar protic and aprotic solvents.

The following table summarizes the expected qualitative solubility of **2-Hydroxy-4-iodobenzaldehyde**, based on data for structurally related compounds such as salicylaldehyde and 2,4-dihydroxybenzaldehyde.[4][5][6]

Solvent Class	Solvent	Expected Solubility	Rationale / Analogous Compound Behavior
Polar Protic	Methanol	Soluble to Highly Soluble	Salicylaldehyde and 2,4-dihydroxybenzaldehyde are soluble in alcohols. [4] [5]
Ethanol	Soluble to Highly Soluble	Salicylaldehyde is miscible with ethanol. [4] 2,4-dihydroxybenzaldehyde is highly soluble. [5]	
Water	Slightly Soluble	Salicylaldehyde is slightly soluble in water. [4] The iodine atom may decrease water solubility compared to salicylaldehyde.	
Polar Aprotic	Acetone	Soluble	Lower molecular weight aldehydes and ketones are generally soluble in acetone. 2,4-dihydroxybenzaldehyde is soluble. [5]
Dimethyl Sulfoxide (DMSO)	Soluble to Highly Soluble	2,4-dihydroxybenzaldehyde is soluble in DMSO. [5]	
Ethyl Acetate	Soluble	4-hydroxybenzaldehyde	

			shows good solubility in ethyl acetate.[7]
Acetonitrile	Soluble	4- hydroxybenzaldehyde is soluble in acetonitrile.[7]	
Nonpolar	Dichloromethane	Soluble	Many organic compounds are soluble in halogenated solvents.
Chloroform	Soluble	2,4- dihydroxybenzaldehyd e is highly soluble in chloroform.[5][6]	
Toluene	Slightly Soluble to Soluble	4- hydroxybenzaldehyde has some solubility in toluene.[7]	
Hexane / Heptane	Sparingly Soluble to Insoluble	The polarity of the molecule would likely limit solubility in nonpolar alkane solvents.	

Note: This table is predictive and should be confirmed by experimental data.

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[5][8]

4.1. Materials

- **2-Hydroxy-4-iodobenzaldehyde** (high purity, >98%)

- Selected organic solvents (analytical or HPLC grade)
- Analytical balance (readability ± 0.1 mg or better)
- Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$)
- Vials with Teflon-lined screw caps (e.g., 4 mL or 20 mL)
- Syringes
- Syringe filters (0.22 μm or 0.45 μm , compatible with the solvent)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **2-Hydroxy-4-iodobenzaldehyde** to a vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
 - Pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
 - Agitate the mixture at a constant speed (e.g., 300 RPM) for a sufficient duration to reach equilibrium.^[9] A period of 24 to 72 hours is generally recommended to ensure equilibrium is reached.^[9]
 - Visually inspect the vials to ensure undissolved solid remains.

- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 30 minutes to allow the solid to settle.
 - Carefully draw the supernatant (the clear liquid above the solid) using a syringe.
 - Immediately pass the solution through a syringe filter into a clean, tared vial to remove all undissolved particles.^[9] This step is crucial to avoid artificially high results.
 - Weigh the filtered saturated solution to determine its mass.
- Quantification:
 - Gravimetric Method:
 - Evaporate the solvent from the weighed, filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.
 - Once the solvent is fully evaporated, weigh the vial containing the dried solute.
 - The mass of the dissolved solid is the final mass minus the tare mass of the vial.
 - Chromatographic Method (HPLC):
 - Prepare a series of standard solutions of **2-Hydroxy-4-iodobenzaldehyde** of known concentrations in the test solvent.
 - Generate a calibration curve by plotting the peak area (from HPLC analysis) versus concentration.
 - Accurately dilute a known volume or mass of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
 - Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

4.3. Calculation of Solubility

- From Gravimetric Method:

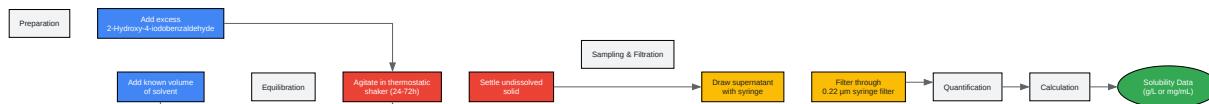
- Solubility (g/100 g solvent) = (mass of solute / mass of solvent) × 100
- Mass of solvent = (mass of filtered solution) - (mass of solute)

- From Chromatographic Method:

- Calculate the concentration in the original saturated solution, accounting for the dilution factor.
- Solubility (g/L) = Concentration of undiluted solution (g/L)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.



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- To cite this document: BenchChem. [An In-depth Technical Guide on the Solubility of 2-Hydroxy-4-iodobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592207#solubility-of-2-hydroxy-4-iodobenzaldehyde-in-common-organic-solvents]

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